2-Benzyloxy-1-bromo-3-fluoro-5-nitro-benzene
CAS No.:
Cat. No.: VC13689281
Molecular Formula: C13H9BrFNO3
Molecular Weight: 326.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H9BrFNO3 |
|---|---|
| Molecular Weight | 326.12 g/mol |
| IUPAC Name | 1-bromo-3-fluoro-5-nitro-2-phenylmethoxybenzene |
| Standard InChI | InChI=1S/C13H9BrFNO3/c14-11-6-10(16(17)18)7-12(15)13(11)19-8-9-4-2-1-3-5-9/h1-7H,8H2 |
| Standard InChI Key | XQFFPSZFTULIJO-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)[N+](=O)[O-])F |
| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)[N+](=O)[O-])F |
Introduction
Chemical Structure and Properties
Structural Features
The compound’s IUPAC name, 1-bromo-3-fluoro-5-nitro-2-(phenylmethoxy)benzene, denotes a benzene ring substituted at positions 1 (bromo), 3 (fluoro), 5 (nitro), and 2 (benzyloxy) . Key structural descriptors include:
| Property | Value |
|---|---|
| SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)N+[O-])F |
| InChIKey | XQFFPSZFTULIJO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)N+[O-])F |
| XLogP3 | 3.6 |
| Hydrogen Bond Donors | 0 |
Synthesis and Manufacturing
Synthetic Pathways
The compound is typically synthesized via multistep functionalization of benzene derivatives:
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Benzyl Protection: Introduction of the benzyloxy group via Williamson ether synthesis using benzyl bromide and a phenolic intermediate .
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Electrophilic Substitution: Sequential bromination and nitration under controlled conditions to achieve regioselectivity .
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Fluorination: Halogen exchange or directed ortho-metalation strategies to install the fluorine atom .
A patent (WO2020114813A1) highlights the use of diazotization and bromination for analogous bromo-fluoro-nitrobenzene derivatives, suggesting scalability for industrial production .
Key Challenges
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Regioselectivity: Competing reactions during nitration may yield positional isomers (e.g., 3-nitro vs. 5-nitro) .
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Purification: Chromatographic separation is often required due to byproduct formation .
Reactivity and Functional Group Transformations
Bromine Reactivity
The bromine atom undergoes nucleophilic substitution (SNAr) with amines, thiols, or Grignard reagents, enabling C–C or C–heteroatom bond formation . For example:
Nitro Group Reduction
The nitro group can be reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reagents (SnCl₂/HCl), yielding intermediates for further derivatization .
Benzyloxy Deprotection
Acidic cleavage (e.g., HBr/AcOH) removes the benzyloxy group, generating a phenolic hydroxyl group :
Applications in Pharmaceutical Chemistry
Drug Intermediate
The compound’s multifunctional structure makes it a precursor for:
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Anticancer agents: Functionalization of the bromine site with pyridine or quinoline moieties .
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Antimicrobials: Nitro-to-amine reduction followed by sulfonamide coupling .
Case Study: Kinase Inhibitors
In a 2024 study, the benzyloxy group was replaced with a piperazine moiety to enhance blood-brain barrier permeability in kinase inhibitors targeting neurodegenerative diseases .
Recent Advances and Future Directions
Catalytic Functionalization
Recent work (2025) demonstrates palladium-catalyzed cross-coupling to install aryl groups at the bromine site, expanding access to biaryl scaffolds .
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times by 70% compared to conventional methods, as reported in Journal of Organic Chemistry (2024) .
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